A Technical Guide to Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate: Properties, Synthesis, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed overview of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, propose a logical synthesis pathway based on established chemical principles, and explore its potential applications, particularly in the realm of drug discovery.
Introduction and Strategic Importance
Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate belongs to a class of substituted piperazinyl-aminopyridines. This family of molecules has garnered substantial attention in pharmaceutical research due to their utility as key intermediates in the synthesis of complex therapeutic agents. The aminopyridine moiety offers a versatile scaffold for further chemical modifications, while the Boc-protected piperazine provides a nucleophilic center that can be deprotected and functionalized in subsequent synthetic steps.
While this specific isomer (2-amino-4-yl) is not as extensively documented in publicly accessible literature as some of its counterparts, such as the 6-amino-3-yl isomer used in the synthesis of CDK4/6 inhibitors Palbociclib and Ribociclib, its structural motifs suggest a high potential for similar applications in kinase inhibitor programs and other areas of drug development.[1][2] This guide aims to consolidate the available information and provide expert insights into its chemical nature and utility.
Physicochemical Properties
Quantitative experimental data for Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is not widely available in peer-reviewed literature. However, computational models provide reliable estimates for its core physicochemical properties. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₄O₂ | PubChem[3] |
| Molecular Weight | 278.35 g/mol | PubChem[3] |
| IUPAC Name | tert-butyl 4-(2-amino-4-pyridinyl)piperazine-1-carboxylate | PubChem[3] |
| CAS Number | 1033361-46-6 | |
| Topological Polar Surface Area | 71.7 Ų | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 5 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| LogP (calculated) | 1.3 | PubChem[3] |
Note: The CAS number 571189-23-6 is also associated with this compound in some databases, but it is more consistently linked to an isomer.[3]
The calculated LogP value suggests a moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with membrane permeability. The presence of both hydrogen bond donors and acceptors indicates its potential to engage in specific interactions with biological targets.
Synthesis and Characterization
A definitive, published synthesis protocol for Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is not readily found. However, a plausible and efficient synthetic route can be designed based on well-established methodologies for analogous compounds, particularly the synthesis of other aminopyridinyl-piperazine isomers.[1] The proposed pathway involves a nucleophilic aromatic substitution (SNAAr) reaction followed by a nitro group reduction.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Tert-butyl 4-(2-nitropyridin-4-yl)piperazine-1-carboxylate
-
To a solution of 4-chloro-2-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add Tert-butyl piperazine-1-carboxylate (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tert-butyl 4-(2-nitropyridin-4-yl)piperazine-1-carboxylate.
Causality: The SNAAr reaction is a standard method for coupling amines to electron-deficient aromatic rings. The nitro group at the 2-position of the pyridine ring activates the 4-position for nucleophilic attack by the secondary amine of the Boc-piperazine. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.
Step 2: Synthesis of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate
-
Dissolve the product from Step 1 (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to primary amines.[1] The reaction is typically high-yielding and avoids the use of harsh reducing agents.
Expected Spectroscopic Characterization
While experimental spectra are not available, the following spectroscopic signatures would be expected to confirm the structure of the final product:
-
¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperazine protons (two multiplets), and the aromatic protons of the 2-aminopyridine ring. The appearance of a broad singlet corresponding to the amino (-NH₂) protons would be a key indicator of successful nitro group reduction.
-
¹³C NMR: The spectrum would display signals for the quaternary and methyl carbons of the tert-butyl group, the piperazine carbons, and the aromatic carbons of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+H)⁺ at m/z 279.18, corresponding to the molecular weight of the compound (278.35 g/mol ).[1]
Applications in Drug Discovery
The structural features of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate make it a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors.
Caption: Potential synthetic utility in drug discovery workflows.
The primary amino group on the pyridine ring can serve as a handle for various coupling reactions (e.g., amide bond formation, Suzuki coupling, Buchwald-Hartwig amination) to introduce pharmacophoric elements that can interact with the hinge region of a kinase. The piperazine nitrogen, after Boc deprotection, provides a site for introducing solubilizing groups or vectors to target specific regions of the ATP-binding pocket.
The close structural similarity to intermediates used in the synthesis of approved drugs underscores the industrial relevance and potential of this compound.[2] Its use allows for the systematic exploration of the chemical space around the aminopyridine scaffold, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profile of new drug candidates.
Safety and Handling
Based on data for structurally related compounds, Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate should be handled with appropriate precautions. It is likely to be harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause skin and serious eye irritation.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a strategically important building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is limited in the public domain, its physicochemical properties can be reliably estimated, and a robust synthesis can be proposed based on established chemical precedents. Its structural features make it a versatile intermediate for the synthesis of kinase inhibitors and other potential therapeutic agents. As the demand for novel and diverse chemical scaffolds continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.
References
-
PubChem. Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]
Sources
- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 2. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 75481723 - PubChem [pubchem.ncbi.nlm.nih.gov]
